1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16N4O3 and its molecular weight is 372.384. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Approach
Ahadi et al. (2014) explored a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines using a domino Knoevenagel condensation–Michael addition–cyclization. This method represents an advancement in group-assistant-purification (GAP) chemistry, allowing for the avoidance of chromatography and recrystallization in purification processes, making it a sustainable and environmentally friendly approach to synthesizing complex heterocyclic compounds (Ahadi et al., 2014).
Photophysical Properties and pH-sensing Application
Yan et al. (2017) reported the design and synthesis of pyrimidine-phthalimide derivatives with atypical aggregation-induced emission (AIE) properties. These derivatives show potential as colorimetric pH sensors and logic gates, highlighting the versatile applications of pyrimidine derivatives in sensor technology and materials science (Yan et al., 2017).
Antimicrobial Activity
Alwan et al. (2014) investigated the synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids. These compounds exhibited variable antibacterial activities, with some showing promising results against Pseudomonas auroginosa and other bacterial strains. This research indicates the potential of pyrido[1,2-a]pyrimidine derivatives as antibacterial and antitumor agents, providing a foundation for further development in medicinal chemistry (Alwan et al., 2014).
properties
IUPAC Name |
1-phenacyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-18(16-7-2-1-3-8-16)14-24-17-9-5-11-23-19(17)20(27)25(21(24)28)13-15-6-4-10-22-12-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEOXZWQHPXSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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